molecular formula C10H14N4O2 B3147442 1-(4-Methyl-3-nitropyridin-2-yl)piperazine CAS No. 622405-20-3

1-(4-Methyl-3-nitropyridin-2-yl)piperazine

Cat. No.: B3147442
CAS No.: 622405-20-3
M. Wt: 222.24 g/mol
InChI Key: UOSSKPDMJUNRQO-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of a nitro group and a methyl group on the pyridine ring makes this compound unique and interesting for various scientific research applications.

Scientific Research Applications

1-(4-Methyl-3-nitropyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an inhibitor of enzymes such as urease, which is involved in the metabolism of urea.

    Medicine: Research has explored its potential as a therapeutic agent for treating infections caused by urease-producing bacteria.

    Industry: The compound is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

While the specific mechanism of action for “1-(4-Methyl-3-nitropyridin-2-yl)piperazine” is not available, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Preparation Methods

The synthesis of 1-(4-Methyl-3-nitropyridin-2-yl)piperazine typically involves the reaction of 4-methyl-3-nitropyridine with piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-(4-Methyl-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Addition: The piperazine ring can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Methyl-3-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-(3-nitropyridin-2-yl)piperazine: This compound has a similar structure but lacks the methyl group on the pyridine ring.

    1-Methyl-4-(6-nitropyridin-3-yl)piperazine: This compound has the nitro group in a different position on the pyridine ring.

    1-Methyl-4-(3-methylpyridin-2-yl)piperazine: This compound has a methyl group instead of a nitro group on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methyl-3-nitropyridin-2-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8-2-3-12-10(9(8)14(15)16)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSSKPDMJUNRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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